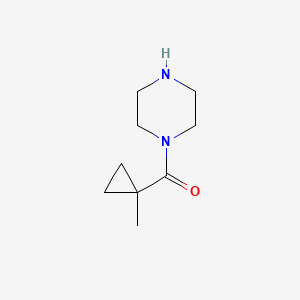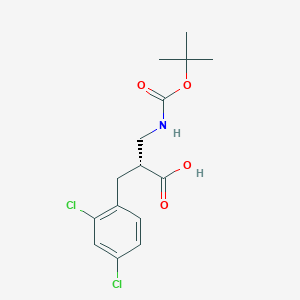
Boc-(r)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid: is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a dichlorobenzyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using a Boc group to prevent unwanted reactions during subsequent steps.
Formation of the Propanoic Acid Backbone: The propanoic acid backbone is constructed through a series of reactions, often starting from commercially available precursors.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable dichlorobenzyl halide reacts with the intermediate compound.
Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.
Industrial Production Methods: Industrial production of Boc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Boc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid can undergo oxidation reactions, particularly at the amino group or the benzyl moiety.
Reduction: Reduction reactions can target the carbonyl group in the propanoic acid backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Boc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Biology: In biological research, this compound serves as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor agonists/antagonists.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.
Industry: In the industrial sector, Boc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid is utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of Boc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl group enhances the compound’s binding affinity and specificity, while the amino and propanoic acid moieties contribute to its overall activity. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
- Boc-®-gamma-(2,4-dichlorobenzyl)-L-proline
- ®-2-(2,4-Dichlorophenoxy)propanoic acid
Comparison:
- Boc-®-gamma-(2,4-dichlorobenzyl)-L-proline shares the Boc protecting group and dichlorobenzyl moiety but differs in the amino acid backbone, which affects its reactivity and applications.
- ®-2-(2,4-Dichlorophenoxy)propanoic acid has a similar dichlorobenzyl group but lacks the Boc protection and amino functionalities, making it less versatile in synthetic applications.
Uniqueness: Boc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid stands out due to its combination of functional groups, which provide a balance of reactivity and stability, making it a valuable intermediate in various chemical and biological syntheses.
Propiedades
Fórmula molecular |
C15H19Cl2NO4 |
|---|---|
Peso molecular |
348.2 g/mol |
Nombre IUPAC |
(2R)-2-[(2,4-dichlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)6-9-4-5-11(16)7-12(9)17/h4-5,7,10H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1 |
Clave InChI |
SVPWGHUSSPARJA-SNVBAGLBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC[C@@H](CC1=C(C=C(C=C1)Cl)Cl)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NCC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



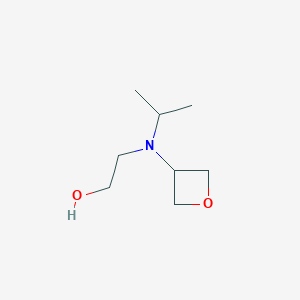
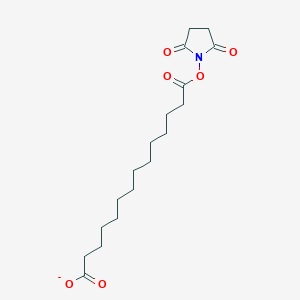
![2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13981206.png)




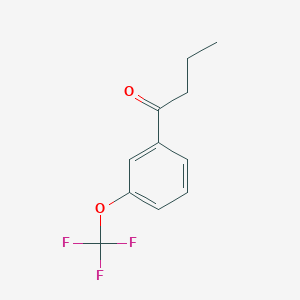
![Methyl 2-(bromomethyl)-6-[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate](/img/structure/B13981246.png)
![2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine](/img/structure/B13981252.png)
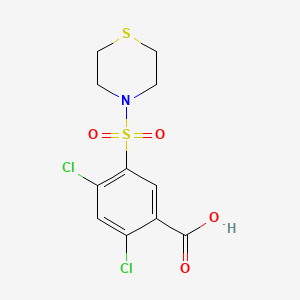
![(S)-4,5-dihydro-3-[(1z,7z)-hexadecan-7-enylidene]-4-hydroxy-5-methylenefuran-2(3h)-one](/img/structure/B13981264.png)
